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Compound of Interest

Compound Name: 1H-pyrrolo[2,3-c]pyridin-4-amine

Cat. No.: B1525238

The 1H-pyrrolopyridine scaffold, a bioisostere of purines and indoles, represents a privileged
structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase
inhibitors. Its inherent structural features allow for diverse substitutions, enabling fine-tuning of
its pharmacological profile. This guide provides an in-depth comparison of the efficacy of
different 1H-pyrrolopyridine isomers, with a focus on the 1H-pyrrolo[2,3-c]pyridin-4-amine
framework and its structural relatives. By synthesizing data from numerous studies, we aim to
elucidate the critical structure-activity relationships (SAR) that govern their potency and
selectivity against various kinase targets.

The 1H-Pyrrolopyridine Core: A Versatile Scaffold
for Kinase Inhibition

The fusion of a pyrrole ring to a pyridine ring gives rise to several isomers, each with a unique
electronic distribution and spatial arrangement of nitrogen atoms. This diversity is fundamental
to their differential interactions with the ATP-binding pocket of kinases. The primary isomers
explored in drug discovery include the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), 5-azaindole (1H-
pyrrolo[3,2-c]pyridine), and the pyrrolo[2,3-d]pyrimidine systems. While direct head-to-head
comparisons of all positional isomers of 1H-pyrrolo[2,3-c]pyridin-4-amine are not extensively
available in published literature, we can infer their potential efficacy by analyzing related
structures.[1]

The strategic placement of an amine group, typically at the 4-position, serves as a crucial
hydrogen bond donor, mimicking the N6-amino group of adenine and facilitating anchoring
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within the kinase hinge region. Further substitutions on the pyrrole and pyridine rings explore
hydrophobic pockets and address selectivity challenges.

Comparative Efficacy of Pyrrolopyridine Isomers
Across Key Kinase Families

The therapeutic potential of pyrrolopyridine derivatives has been demonstrated across a range
of kinase targets implicated in oncology and inflammatory diseases. The following sections
compare the efficacy of different isomeric scaffolds.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine
scaffold has proven to be a fertile ground for potent FGFR inhibitors.[2][3]

A notable example is compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which
demonstrated potent, low-nanomolar inhibition of FGFR1, FGFR2, and FGFR3.[2][3] The
structure-activity relationship studies revealed that modifications at the 5-position of the
pyrrolopyridine core significantly influence potency.

Compound Target Cellular
Scaffold ) IC50 (nM) o Reference
Reference Kinase(s) Activity
Inhibited
1H FGFR1, breast cancer
FGFR2, 4T1 cell
4h pyrrolo[2,3- 7,9,25,712 ] ) [2][3]
. FGFR3, proliferation
b]pyridine )
FGFR4 and induced
apoptosis.
1H- Lead
Compound 1 pyrrolo[2,3- FGFR1 1900 compound for  [3]
b]pyridine optimization.

The data clearly indicates that even within the same 1H-pyrrolo[2,3-b]pyridine scaffold, subtle
structural modifications can lead to a dramatic increase in potency, as seen in the nearly 300-
fold improvement in FGFR1 activity from compound 1 to 4h.[3]
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c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is another validated oncology target. Both
1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine cores have been explored for c-Met
inhibition.

One study detailed the design of derivatives with different linkers, where compound 9, a 1H-
pyrazolo[3,4-b]pyridine derivative, showed strong c-Met kinase inhibition with an IC50 of 22.8
nM.[4] This highlights how isomeric changes to the core heterocycle can be leveraged to
achieve high potency.

Protein Kinase B (Akt) Inhibition

The PIBK/Akt/mTOR pathway is a central regulator of cell survival and proliferation. The 7H-
pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been successfully employed to develop selective
Akt inhibitors.[5] Optimization of a fragment screening hit led to compound 2 (CCT128930), a
potent ATP-competitive inhibitor of PKB[3 (Akt2).[5]

Compound Target Selectivity

Scaffold . IC50 (nM) Reference
Reference Kinase (vs. PKA)
X 7H-
rrolo[2,3- PKB - 28-fold 5
(CCT128930) by _ [_ _ g g
d]pyrimidine
7H-
18 pyrrolo[2,3- PKBf - ~70-fold [5]
d]pyrimidine

Further optimization by introducing a 2-naphthyl group (18) increased the selectivity for PKB
over the closely related PKA, demonstrating the importance of substitutions in achieving kinase
selectivity.[5]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Beyond kinases, the 1H-pyrrolo[2,3-c]pyridine scaffold has been instrumental in developing
potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic
regulator. A novel series of derivatives yielded compounds with nanomolar enzymatic IC50
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values and potent anti-proliferative activity against acute myelogenous leukemia (AML) and

small cell lung cancer (SCLC) cell lines.[6][7] The representative compound 23e showed a

favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an AML

xenograft model.[6]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyrrolopyridine isomers allows for the deduction of

several key SAR principles:

Isomeric Core: The arrangement of nitrogen atoms in the bicyclic system is critical. The 7H-
pyrrolo[2,3-d]pyrimidine (a deaza-isostere of adenine) is a common core for ATP-competitive
inhibitors.[8] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has shown significant promise for
FGFR and c-Met inhibition.[2][3][4] A shift to a pyrazolopyrimidine scaffold can sometimes
enhance potency, as seen in some bumped kinase inhibitors.[9]

4-Amino Group: This group is a crucial anchor to the kinase hinge region via hydrogen
bonding.

Substitutions on the Pyrrole Ring: Modifications at the 2- and 3-positions of the pyrrole ring
can be directed towards hydrophobic pockets to enhance potency and selectivity. For
instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding
site inhibitors, an indolyl moiety at this position resulted in the most potent compound, 10t,
with IC50 values in the low nanomolar range against several cancer cell lines.[10]

Substitutions on the Pyridine Ring: These can influence solubility, metabolic stability, and
interactions with the solvent-exposed region of the kinase.

Signaling Pathway and Experimental Workflow
Visualization

To better understand the context of these inhibitors, the following diagrams illustrate a

representative kinase signaling pathway and a typical experimental workflow for evaluating

inhibitor potency.
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Caption: FGFR Signaling Pathway and Point of Inhibition.
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Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: TR-FRET)

This protocol provides a general framework for determining the 1C50 of a compound against a
specific kinase.

» Reagent Preparation:

o Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01%
Brij-35).

o Dilute the kinase and the biotinylated peptide substrate in the kinase buffer to the desired
concentrations.

o Prepare a serial dilution of the test compound (e.g., 1H-pyrrolo[2,3-c]pyridin-4-amine
isomer) in DMSO, followed by dilution in kinase buffer.

o Prepare an ATP solution in kinase buffer.

o Prepare a stop/detection buffer containing EDTA (to stop the kinase reaction) and the TR-
FRET antibody pair (e.g., Europium-labeled anti-phospho antibody and APC-labeled
streptavidin).

o Assay Procedure:
o Add 2.5 puL of the diluted test compound to the wells of a low-volume 384-well plate.
o Add 2.5 puL of the kinase/substrate mix to each well.
o Initiate the kinase reaction by adding 5 pL of the ATP solution.
o Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
o Stop the reaction by adding 5 pL of the stop/detection buffer.
o Incubate for an additional 60 minutes to allow for antibody binding.

» Data Acquisition and Analysis:
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o Read the plate on a TR-FRET-compatible plate reader, measuring emission at two
wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

o Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound
concentration.

o Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs.
response).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

e Cell Seeding:
o Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.

o Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g.,
5,000 cells/well).

o Allow the cells to adhere overnight in a CO2 incubator.
e Compound Treatment:
o Prepare serial dilutions of the test compounds in the cell culture medium.

o Remove the old medium from the wells and add 100 pL of the medium containing the test
compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

o Incubate the plate for a specified period (e.g., 72 hours).
e MTT Addition and Incubation:

o Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in PBS.

o Add 10 pL of the MTT solution to each well.
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o Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT
into purple formazan crystals.

e Formazan Solubilization and Absorbance Reading:
o Carefully remove the medium from the wells.

o Add 100 pL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to
dissolve the formazan crystals.

o Read the absorbance at a wavelength of ~570 nm using a microplate reader.
e Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Plot the percentage of viability against the compound concentration to determine the 1C50
value.

Conclusion and Future Directions

The 1H-pyrrolopyridine scaffold is a remarkably versatile platform for the development of
targeted therapeutics. While direct comparative efficacy data for the specific isomers of 1H-
pyrrolo[2,3-c]pyridin-4-amine is an area requiring further investigation, the analysis of related
iIsomeric systems provides invaluable insights into the structure-activity relationships that
govern their potency and selectivity. The 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-c]pyridine,
and 7H-pyrrolo[2,3-d]pyrimidine systems have all yielded potent inhibitors against various
kinases and other important drug targets.

Future research should focus on systematic, head-to-head comparisons of these isomeric
scaffolds against a broad panel of kinases. Such studies, combined with co-crystallography and
advanced computational modeling, will undoubtedly accelerate the design of next-generation
inhibitors with improved efficacy and safety profiles for the treatment of cancer and other
debilitating diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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